5,8-Dihydroxy-3-methyl-1-[(2-methylpropan-2-yl)oxy]-1,4,4a,9a-tetrahydroanthracene-9,10-dione
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Overview
Description
5,8-Dihydroxy-3-methyl-1-[(2-methylpropan-2-yl)oxy]-1,4,4a,9a-tetrahydroanthracene-9,10-dione is a complex organic compound with a unique structure that includes tert-butoxy, dihydroxy, and methyl groups attached to an anthracenedione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dihydroxy-3-methyl-1-[(2-methylpropan-2-yl)oxy]-1,4,4a,9a-tetrahydroanthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 1,4-dihydroxyanthraquinone with tert-butyl bromide in the presence of a base, followed by methylation and reduction steps to achieve the desired product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium on carbon for hydrogenation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5,8-Dihydroxy-3-methyl-1-[(2-methylpropan-2-yl)oxy]-1,4,4a,9a-tetrahydroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The anthracenedione core can be reduced to anthracene derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxy groups yields quinones, while reduction of the anthracenedione core produces anthracene derivatives.
Scientific Research Applications
5,8-Dihydroxy-3-methyl-1-[(2-methylpropan-2-yl)oxy]-1,4,4a,9a-tetrahydroanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,8-Dihydroxy-3-methyl-1-[(2-methylpropan-2-yl)oxy]-1,4,4a,9a-tetrahydroanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. For instance, its quinone derivatives can generate reactive oxygen species (ROS) that induce oxidative stress in cancer cells, leading to cell death. The compound may also inhibit key enzymes involved in cellular processes, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydroxyanthraquinone: A precursor in the synthesis of 5,8-Dihydroxy-3-methyl-1-[(2-methylpropan-2-yl)oxy]-1,4,4a,9a-tetrahydroanthracene-9,10-dione, known for its use in dye production.
Anthracene: A simpler aromatic hydrocarbon with applications in the production of dyes and organic semiconductors.
Quinones: A class of compounds with similar oxidative properties and biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tert-butoxy and dihydroxy groups, in particular, provide unique sites for chemical modification and interaction with biological targets.
Properties
Molecular Formula |
C19H22O5 |
---|---|
Molecular Weight |
330.4g/mol |
IUPAC Name |
5,8-dihydroxy-3-methyl-1-[(2-methylpropan-2-yl)oxy]-1,4,4a,9a-tetrahydroanthracene-9,10-dione |
InChI |
InChI=1S/C19H22O5/c1-9-7-10-14(13(8-9)24-19(2,3)4)18(23)16-12(21)6-5-11(20)15(16)17(10)22/h5-6,8,10,13-14,20-21H,7H2,1-4H3 |
InChI Key |
KQBFSZVDTUWIAF-UHFFFAOYSA-N |
SMILES |
CC1=CC(C2C(C1)C(=O)C3=C(C=CC(=C3C2=O)O)O)OC(C)(C)C |
Canonical SMILES |
CC1=CC(C2C(C1)C(=O)C3=C(C=CC(=C3C2=O)O)O)OC(C)(C)C |
Origin of Product |
United States |
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